molecular formula C12H14O3 B8268588 10-OH-NBP CAS No. 162050-43-3

10-OH-NBP

Cat. No.: B8268588
CAS No.: 162050-43-3
M. Wt: 206.24 g/mol
InChI Key: BOPXPQRBGFXGQN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-OH-NBP involves the hydroxylation of 3-n-butylphthalide. This can be achieved through various chemical reactions, including catalytic oxidation. The specific reaction conditions, such as temperature, pressure, and choice of catalyst, can significantly influence the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield while minimizing the use of hazardous solvents and reagents. The use of green chemistry principles, such as solvent substitution and recycling, is becoming increasingly important in the industrial production of such compounds .

Chemical Reactions Analysis

Types of Reactions

10-OH-NBP undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound. These derivatives can have different pharmacological properties and may be used in different therapeutic applications .

Scientific Research Applications

10-OH-NBP has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of hydroxylation and other chemical reactions.

    Biology: Studied for its role in cellular metabolism and its effects on various biological pathways.

    Medicine: Investigated for its neuroprotective effects and potential use in the treatment of cerebral ischemia and other neurological disorders.

    Industry: Used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 10-OH-NBP involves its interaction with various molecular targets and pathways. It is known to cross the blood-brain barrier and exert neuroprotective effects by:

    Anti-inflammation: Reducing the inflammatory response in the brain.

    Antioxidation: Scavenging free radicals and reducing oxidative stress.

    Anti-apoptosis: Inhibiting cell death pathways.

    Microcirculation Protection: Improving blood flow in the brain

Properties

IUPAC Name

3-(3-hydroxybutyl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8(13)6-7-11-9-4-2-3-5-10(9)12(14)15-11/h2-5,8,11,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPXPQRBGFXGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1C2=CC=CC=C2C(=O)O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162050-43-3
Record name 1(3H)-Isobenzofuranone, 3-(3-hydroxybutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162050433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1(3H)-ISOBENZOFURANONE, 3-(3-HYDROXYBUTYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZG40L5A88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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